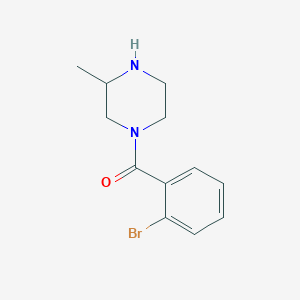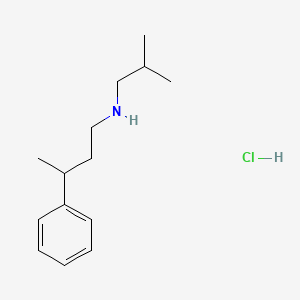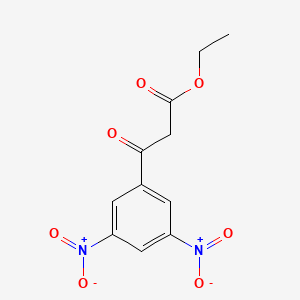![molecular formula C9H5Br2ClFN3 B6362225 3,5-Dibromo-1-[(3-chloro-4-fluorophenyl)methyl]-1H-1,2,4-triazole CAS No. 1240573-58-3](/img/structure/B6362225.png)
3,5-Dibromo-1-[(3-chloro-4-fluorophenyl)methyl]-1H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and density. For “3,5-Dibromo-1-[(3-chloro-4-fluorophenyl)methyl]-1H-1,2,4-triazole”, these specific properties are not available in the sources I have access to .科学的研究の応用
Antimicrobial and Antifungal Properties
Triazole derivatives have been extensively studied for their antimicrobial and antifungal properties. Their ability to inhibit microbial growth makes them promising candidates for developing new antimicrobial agents. Studies have highlighted the synthesis of triazole compounds that demonstrate significant antimicrobial, antifungal, and antioxidant activities. Such compounds are synthesized through various chemical methods, emphasizing the potential of triazoles as a scaffold for designing drugs targeting resistant strains of bacteria and fungi (Ohloblina, 2022).
Anticancer Activity
The exploration of triazole derivatives in cancer research has shown promising results. 1,2,4-Triazole-containing hybrids, in particular, have been investigated for their potential as anticancer agents. The versatility of the triazole ring in hybrid molecules allows for the development of compounds with specific actions against cancer cells, including drug-resistant varieties. Recent advances in this area have focused on understanding the structure-activity relationships of these hybrids, providing valuable insights for the design of more effective anticancer drugs (Xu, Zhao, & Liu, 2019).
Corrosion Inhibition
1,2,3-Triazole derivatives have also been recognized for their corrosion inhibition properties, particularly for protecting metal surfaces in aggressive media. The application of these compounds as corrosion inhibitors for various metals and alloys highlights their stability and efficiency in preventing corrosion, making them suitable for industrial applications where long-term metal preservation is critical (Hrimla, Bahsis, Laamari, Julve, & Stiriba, 2021).
Drug Synthesis and Modification
The structural versatility of triazoles has made them a key component in the synthesis and modification of drugs. 1,2,3-Triazole, in particular, is used in bioisosteric replacement and molecular hybridization to create new molecules with medicinal properties. This approach has led to the development of compounds with a range of bioactivities, including antimicrobial, anti-cancer, anti-viral, analgesic, and anti-inflammatory effects, showcasing the triazole scaffold's potential in drug discovery and development (Sahu, Sahu, & Agrawal, 2020).
Eco-friendly Synthesis Methods
Recent research has focused on developing eco-friendly methods for synthesizing triazole derivatives, emphasizing green chemistry principles. These methods aim to minimize the environmental impact of chemical synthesis while maintaining or improving the efficiency of the processes used to produce triazole compounds. Innovations in this area include the use of sustainable catalysts and solvents, which contribute to the broader goal of reducing the chemical industry's environmental footprint (de Souza, Da Costa, Facchinetti, Gomes, & Pacheco, 2019).
Safety and Hazards
特性
IUPAC Name |
3,5-dibromo-1-[(3-chloro-4-fluorophenyl)methyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2ClFN3/c10-8-14-9(11)16(15-8)4-5-1-2-7(13)6(12)3-5/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VECDDALMKSDZMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C(=NC(=N2)Br)Br)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6362148.png)

![3,5-Dibromo-1-[(2,5-difluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6362160.png)

![1-[4-(2-Chlorophenoxy)butyl]-1,4-diazepane](/img/structure/B6362167.png)

amine hydrochloride](/img/structure/B6362179.png)
![(Butan-2-yl)[(5-methylfuran-2-yl)methyl]amine hydrochloride](/img/structure/B6362193.png)
amine hydrochloride](/img/structure/B6362196.png)

![1-[(3-Chloro-2-fluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B6362210.png)
![1-[(4-Bromo-2-fluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6362227.png)